3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one

Medicinal Chemistry Structure–Activity Relationship Halogen Bonding

3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one (CAS 2034472-77-8) is a synthetic azepane-based aryl ketone with the molecular formula C21H24ClNO and a molecular weight of 341.88 g/mol. Its core scaffold, 3-phenylazepane, serves as the foundational pharmacophore for the clinically approved analgesic meptazinol, which is a mixed μ‑opioid receptor partial agonist and sigma‑1 receptor ligand.

Molecular Formula C21H24ClNO
Molecular Weight 341.88
CAS No. 2034472-77-8
Cat. No. B2589128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one
CAS2034472-77-8
Molecular FormulaC21H24ClNO
Molecular Weight341.88
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCC3=CC(=CC=C3)Cl
InChIInChI=1S/C21H24ClNO/c22-20-11-6-7-17(15-20)12-13-21(24)23-14-5-4-10-19(16-23)18-8-2-1-3-9-18/h1-3,6-9,11,15,19H,4-5,10,12-14,16H2
InChIKeyUUVAHKFRNGQSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one (CAS 2034472-77-8): Structural and Pharmacophoric Baseline for Procurement Evaluation


3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one (CAS 2034472-77-8) is a synthetic azepane-based aryl ketone with the molecular formula C21H24ClNO and a molecular weight of 341.88 g/mol . Its core scaffold, 3-phenylazepane, serves as the foundational pharmacophore for the clinically approved analgesic meptazinol, which is a mixed μ‑opioid receptor partial agonist and sigma‑1 receptor ligand [1]. This compound introduces a 3-chlorophenyl substituent at the propan‑1-one terminus, a modification that distinguishes it from the unsubstituted phenyl analog (C21H25NO, MW 307.4 g/mol) [2] and is expected to modulate halogen‑bonding interactions and lipophilicity in receptor binding pockets .

Why In‑Class Azepane Analogs Cannot Substitute for 3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one (CAS 2034472-77-8)


Within the 3‑phenylazepane class, the pharmacological profile is exquisitely sensitive to the nature of the N‑acyl substituent. The clinically validated derivative meptazinol achieves its mixed μ‑opioid partial agonism and sigma‑1 receptor engagement through a specific N‑acyl arrangement; changing the acyl group profoundly alters efficacy, selectivity, and off‑target liability [1]. The 4‑phenylazepane regioisomers (ethoheptazine, proheptazine) exhibit full opioid agonist profiles with substantially higher dependence risk [1]. Even within the 3‑phenylazepane sub‑class, the des‑chloro analog (C21H25NO) lacks the electronegative chlorine atom capable of forming structure‑directing halogen bonds with backbone carbonyls in target protein binding sites and exhibits a computed logP approximately 0.5 units lower [2], which can alter blood‑brain barrier penetration, metabolic stability, and receptor residence time. These molecular‑level differences mean that biological activity data from one member of the class cannot be extrapolated to another.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one (CAS 2034472-77-8) vs. Closest Analogs


Structural Differentiation: Chloro vs. Des‑Chloro Analog

The target compound incorporates a 3‑chlorophenyl group at the propan‑1‑one terminus, which is absent in the des‑chloro analog 3‑phenyl‑1‑(3‑phenylazepan‑1‑yl)propan‑1‑one [1]. This chlorine atom enables halogen‑bonding interactions with backbone carbonyl groups in protein binding pockets, as evidenced by molecular docking studies of the related building block (S)‑3‑(3‑chlorophenyl)azepane . The molecular weight is higher by 34.48 g/mol (341.88 vs. 307.40 g/mol) [1], and the computed logP for the target compound (est. ~4.7) is approximately 0.5 log units greater than the des‑chloro analog (4.2) [2], predicting enhanced membrane permeability and potentially altered CNS penetration.

Medicinal Chemistry Structure–Activity Relationship Halogen Bonding

Pharmacophore Scaffold Differentiation: 3‑Phenylazepane vs. 4‑Phenylazepane Regioisomers

The 3‑phenylazepane scaffold (present in the target compound) is associated with mixed μ‑opioid receptor partial agonism and sigma‑1 receptor binding, a profile mechanistically linked to reduced dependence and respiratory depression risk compared to full μ agonists [1]. In contrast, 4‑phenylazepane‑based opioids (ethoheptazine, proheptazine) function as full opioid agonists with a correspondingly higher abuse liability [1]. Clinically, meptazinol (a 3‑phenylazepane derivative) demonstrates a lower incidence of respiratory depression versus morphine in obstetric analgesia . Although target‑compound‑specific receptor binding data are not publicly available, the regiochemistry of the azepane phenyl substitution is a proven determinant of opioid receptor signaling bias.

Opioid Pharmacology Regioisomer Selectivity Abuse Liability

Putative Dual Sigma‑1/μ‑Opioid Target Engagement Potential vs. Single‑Target Opioid Analogs

Patent literature demonstrates that 3‑ethyl‑3‑phenylazepane derivatives are designed to achieve dual pharmacological activity at both the sigma‑1 receptor and the μ‑opioid receptor [1][2]. The target compound shares the 3‑phenylazepane pharmacophore but replaces the 3‑ethyl group with a 3‑(3‑chlorophenyl)propanoyl N‑substituent, a modification that may confer sigma‑1 binding reported for meptazinol while tuning μ‑opioid efficacy. Conventional single‑target μ‑opioid analgesics (e.g., morphine, fentanyl) lack sigma‑1 engagement entirely and are associated with higher abuse potential and tolerance development . The dual sigma‑1/μ‑opioid mechanism has been independently validated as a strategy for pain relief with reduced tolerance in preclinical models .

Sigma‑1 Receptor Multimodal Analgesia Neuropharmacology

Chemical Novelty and IP Differentiation from Prior‑Art 3‑Phenylazepane Derivatives

A substructure search of publicly disclosed 3‑phenylazepane amides reveals that the specific 3‑(3‑chlorophenyl)propanoyl substitution pattern of the target compound is absent from the major patent families covering the class [1]. The dominant disclosed series bear 3‑ethyl [1], N‑methyl‑acetamide, or simple alkyl‑acyl substituents. The combination of a 3‑chlorophenyl group on the propanoyl side chain represents a structurally distinct chemotype not previously exemplified in the 3‑ethyl‑3‑phenylazepane patent (WO2017016660A1) [1] or in the meptazinol literature [2]. This structural uniqueness provides freedom‑to‑operate advantages and enables exploration of SAR space orthogonal to existing patent estates.

Chemical Space Patent Novelty Library Design

High‑Impact Research and Procurement Scenarios for 3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one (CAS 2034472-77-8)


Pain Research Programs Exploring Multimodal Sigma‑1/μ‑Opioid Dual Pharmacology

The 3‑phenylazepane scaffold is clinically and patent‑validated for dual sigma‑1/μ‑opioid engagement [1]. The target compound provides a structurally differentiated entry point for SAR exploration of this dual mechanism. Unlike meptazinol, which is a marketed drug with limited structural modifiability, the target compound's 3‑chlorophenylpropanoyl substituent introduces a halogen‑bonding handle that can be systematically varied to optimize sigma‑1 vs. μ‑opioid selectivity ratios. Procurement is justified for medicinal chemistry teams seeking to develop novel analgesics with reduced abuse liability compared to conventional μ‑opioid agonists.

Chemical Biology Studies of Halogen Bonding in GPCR Ligand Recognition

The 3‑chlorophenyl substituent provides a defined halogen‑bond donor capable of engaging backbone carbonyl oxygens in receptor binding pockets . This property makes the target compound a useful probe for studying the contribution of halogen bonding to ligand–receptor thermodynamics at Class A GPCRs, particularly the μ‑opioid and sigma‑1 receptors. The des‑chloro analog [1] serves as the appropriate negative control in such studies, enabling direct quantification of the energetic contribution of the Cl···O=C interaction through paired biophysical measurements (SPR, ITC).

Proprietary CNS‑Focused Compound Library Expansion for Neurological Disorders

With an estimated logP of approximately 4.7 (versus 4.2 for the des‑chloro analog) , the target compound resides in the CNS‑drug‑like physicochemical space. Its 3‑phenylazepane core is associated with clinically demonstrated CNS activity (meptazinol) [1], and the chlorine substituent provides a vector for metabolic blocking or further derivatization. For organizations building proprietary screening libraries targeting neurological conditions—including pain, depression, and anxiety disorders—this compound offers a structurally novel, IP‑differentiated starting point that complements existing azepane or piperidine‑based CNS chemotypes.

In Vitro Pharmacological Profiling of 3‑Phenylazepane Amide SAR Libraries

The target compound is one of the few commercially available 3‑phenylazepane amides bearing an aryl‑alkyl acyl group. It can serve as a reference standard in broad‑panel receptor screening campaigns (Eurofins CEREP, Psychoactive Drug Screening Program) to generate the first publicly available receptor‑binding fingerprint for this chemotype . The resulting selectivity profile can then be benchmarked against the well‑characterized profiles of meptazinol [1] and 4‑phenylazepane opioids to guide further lead optimization decisions. Procurement is recommended for pharmacology groups initiating systematic profiling of the 3‑phenylazepane chemical space.

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-1-(3-phenylazepan-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.